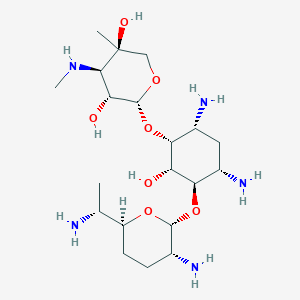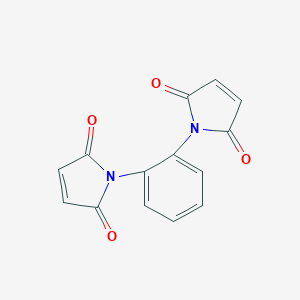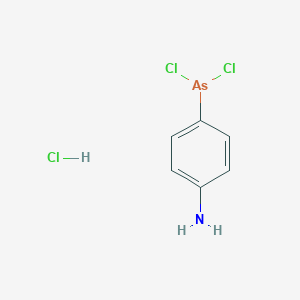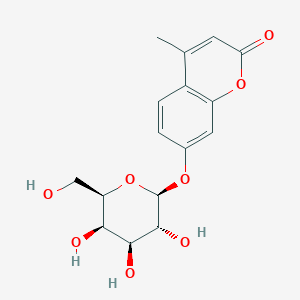![molecular formula C₁₂H₂₂O₁₁ B014239 (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 13117-26-5](/img/structure/B14239.png)
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Vue d'ensemble
Description
Galabiose is an O-acyl carbohydrate.
Applications De Recherche Scientifique
Functional Foods
Lactulose, a synthetic disaccharide composed of galactose and fructose, is used in functional foods such as confectionery and beverages . It acts as a selective modulator of bacterial growth, promoting the growth of Lactobacilli and Bifidobacteria . It generates organic acids, which lower the pH of the colon and act as an osmotic laxative .
Biomass Fuel Production
D-Galactose is useful as a raw material for biomass fuel production . It is an abundant carbohydrate monomer in nature and widely exists in macroalgae, plants, and dairy wastes .
Low-Calorie Sweetener Production
D-Galactose can be used for low-calorie sweetener production . D-Tagatose, a promising low-calorie alternative to sugar, can be produced from D-Galactose .
Organic Condensation Reagent
The compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .
Component of Galactosyltransferase Labeling Buffer
D-Galactose is used as a component of galactosyltransferase labeling buffer .
Supplement in MRS Broth
D-Galactose is used as a supplement in MRS broth for the growth of thermophilic lactobacilli to induce the expression of uncoupling protein (UCP) in yeast transformants .
Mécanisme D'action
Target of Action
The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .
Biochemical Pathways
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .
Pharmacokinetics
The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota
Result of Action
The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .
Action Environment
The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9?,10+,11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-WLWMBPAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](C([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
CAS RN |
13117-26-5 | |
| Record name | 4-O-alpha-D-Galactopyranosyl-D-galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)






![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)


